![molecular formula C10H20N2O4 B1676126 Mebutamate CAS No. 64-55-1](/img/structure/B1676126.png)
Mebutamate
Overview
Description
Mebutamate, also known by trade names such as Capla and Dormate, is an anxiolytic and sedative drug with antihypertensive effects of the carbamate class . It has effects comparable to those of barbiturates such as secobarbital, but is only around 1/3 the potency of secobarbital as a sedative . Side effects include dizziness and headaches .
Molecular Structure Analysis
Mebutamate has a molecular formula of C10H20N2O4 . Its average mass is 232.277 Da and its mono-isotopic mass is 232.142303 Da . The IUPAC name for Mebutamate is 2-sec-Butyl-2-methylpropane-1,3-diyl dicarbamate .
Physical And Chemical Properties Analysis
Mebutamate is a small molecule . It has a chemical formula of C10H20N2O4 . Its average mass is 232.2768 and its mono-isotopic mass is 232.142307138 .
Scientific Research Applications
Memantine and Neuroprotection
Neuroprotection in Alzheimer's Disease : Memantine, an NMDA receptor antagonist, has been approved for the treatment of moderate-to-severe Alzheimer's disease. It operates by blocking excessive NMDA receptor activity without affecting physiological functions, thereby reducing neuronal damage caused by overstimulation of glutamate receptors (Xia et al., 2010).
Impact on Cognitive Functions : Studies have shown that memantine can lead to improvements in cognitive functions by modulating glutamatergic neurotransmission. Its neuroprotective action is linked to the selective blockade of pathological overactivation of NMDA receptors, suggesting a balance between neuroprotection and preservation of normal neuronal functions (Parsons et al., 2007).
Glutamate Modulation and Psychiatric Disorders
Treatment of Depression : Research on ketamine, another NMDA receptor antagonist, highlights its rapid antidepressant effects in patients with major depression. This has spurred interest in glutamate modulation as a therapeutic approach for depression and possibly other mood disorders (Berman et al., 2000).
Potential in Obsessive-Compulsive Disorder (OCD) : Glutamate-modulating drugs are being explored for their potential in treating OCD. The development and use of these agents are supported by neuropharmacology research that identifies the glutamate system's role in the pathophysiology of neuropsychiatric disorders, including OCD (Grados et al., 2013).
Exploring Neuropharmacological Pathways
Drug Addiction and Alcoholism : The role of the glutamate system in drug addiction and alcoholism has been extensively studied. Modulation of glutamatergic transmission by drugs like memantine offers insights into potential treatments for addiction and alcoholism by affecting neural plasticity and reducing drug-seeking behavior (Gass & Olive, 2008).
Cerebral Ischemia and Stroke : Research on combination therapy using memantine and other agents like clenbuterol shows synergistic neuroprotective effects in ischemic stroke. This suggests that targeting glutamate receptors can significantly impact the treatment of stroke and potentially other forms of brain injury (Culmsee et al., 2004).
Safety And Hazards
Mebutamate is a sedative and anxiolytic drug with anti-hypertensive effects . Side effects include dizziness and headaches . The risk or severity of CNS depression can be increased when Mebutamate is combined with other drugs such as 1,2-Benzodiazepine, Acetazolamide, Acetophenazine, Agomelatine, and Alfentanil .
properties
IUPAC Name |
[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-4-7(2)10(3,5-15-8(11)13)6-16-9(12)14/h7H,4-6H2,1-3H3,(H2,11,13)(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEROTMJVBFSIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(COC(=O)N)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023239 | |
Record name | Mebutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mebutamate | |
CAS RN |
64-55-1 | |
Record name | Mebutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mebutamate [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mebutamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Mebutamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163921 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Mebutamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mebutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.534 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MEBUTAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H8F175RER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
77-79 | |
Record name | Mebutamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06797 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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